molecular formula C11H16N2O2 B3306148 2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide CAS No. 926223-92-9

2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide

Cat. No.: B3306148
CAS No.: 926223-92-9
M. Wt: 208.26 g/mol
InChI Key: RYPPCJWNXCARPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide has several scientific research applications, including:

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide typically involves the reaction of 3-(aminomethyl)phenol with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound may also modulate enzymatic activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in research and industry make it a valuable compound .

Properties

IUPAC Name

2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-13(2)11(14)8-15-10-5-3-4-9(6-10)7-12/h3-6H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPPCJWNXCARPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=CC=CC(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide
Reactant of Route 3
2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide
Reactant of Route 4
Reactant of Route 4
2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide
Reactant of Route 5
2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide
Reactant of Route 6
Reactant of Route 6
2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.